molecular formula C11H24O5Si B1596201 (2-Carbethoxyethyl)triethoxysilane CAS No. 6439-39-0

(2-Carbethoxyethyl)triethoxysilane

Cat. No.: B1596201
CAS No.: 6439-39-0
M. Wt: 264.39 g/mol
InChI Key: FSTSIHBJBSLSQV-UHFFFAOYSA-N
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Description

(2-Carbethoxyethyl)triethoxysilane is an organofunctional silane coupling agent intended for Research Use Only. Its molecular structure features a hydrolysable triethoxysilane group and an organic 2-carbethoxyethyl functional group. This bifunctionality allows it to form stable covalent bonds between inorganic substrates (like glass, metals, or minerals) and organic polymers . The hydrolysable ethoxy groups enable the silane to undergo solvolysis to form reactive silanols, which can condense with surface hydroxyl groups on inorganic materials . Concurrently, the ester-functional organic chain provides enhanced compatibility with organic non-polar matrices and various polymer systems, serving as a bridge to improve interfacial adhesion in composite materials . This mechanism is critical for enhancing the mechanical properties, durability, and hydrophobicity of the resulting composite, making it a valuable reagent for developing advanced coatings, adhesives, sealants, and reinforced plastics . Researchers can utilize this compound to modify surface properties, promote adhesion in challenging environments, and tailor the performance of hybrid organic-inorganic materials.

Properties

CAS No.

6439-39-0

Molecular Formula

C11H24O5Si

Molecular Weight

264.39 g/mol

IUPAC Name

ethyl 3-triethoxysilylpropanoate

InChI

InChI=1S/C11H24O5Si/c1-5-13-11(12)9-10-17(14-6-2,15-7-3)16-8-4/h5-10H2,1-4H3

InChI Key

FSTSIHBJBSLSQV-UHFFFAOYSA-N

SMILES

CCOC(=O)CC[Si](OCC)(OCC)OCC

Canonical SMILES

CCOC(=O)CC[Si](OCC)(OCC)OCC

Other CAS No.

6439-39-0

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares (2-Carbethoxyethyl)triethoxysilane with key analogs:

Compound Substituent Molecular Formula Key Functional Properties Applications
This compound -CH₂CH₂COOEt C₉H₂₀O₅Si Hydrolytic stability, ester reactivity, surface adhesion Protective coatings, hybrid materials, hydrolysis precursors
(3-Aminopropyl)triethoxysilane -CH₂CH₂CH₂NH₂ C₉H₂₃NO₃Si Amine-mediated covalent bonding, surface functionalization Catalyst supports (e.g., ZnO nanoparticles), biosensors
(3-Mercaptopropyl)triethoxysilane -CH₂CH₂CH₂SH C₉H₂₂O₃SSi Thiol-metal coordination, redox activity Core-shell nanomaterials (e.g., Fe₃O₄@Ag NPs), heavy metal adsorption
2-Chloroethyltriethoxysilane -CH₂CH₂Cl C₈H₁₉ClO₃Si Electrophilic Cl substituent, nucleophilic substitution Intermediate in organic synthesis, crosslinking agents
Vinyltriethoxysilane -CH=CH₂ C₈H₁₈O₃Si Radical polymerization, addition reactions Conductive polymers, thermal/electrical composites
Triethoxysilane (H-Si(OEt)₃) -H C₆H₁₈O₃Si Direct Si-H reactivity (hydrosilylation), crosslinking Catalysis (e.g., anti-Markovnikov hydrosilylation), adhesives

Reactivity and Stability

  • Hydrolysis: this compound undergoes controlled hydrolysis to form carboxyethylsiliconate (Na⁺–OOCCH₂CH₂Si(OH)₂O⁻Na⁺), enabling pH-responsive applications. In contrast, (3-aminopropyl)triethoxysilane hydrolyzes to form amine-terminated surfaces, which enhance ZnO nanoparticle reactivity .
  • Catalytic Efficiency : Triethoxysilane anchoring (e.g., in polymer grafting) exhibits lower initiator efficiency (0.01) compared to phosphonic acid-based systems. This is attributed to weaker surface bonding .
  • Thermal Stability : Vinyltriethoxysilane-based composites show superior thermal conductivity (0.45 W/m·K) due to crosslinked networks, whereas carbethoxyethyl derivatives prioritize hydrolytic stability over thermal performance .

Preparation Methods

Hydrosilylation of Unsaturated Esters

The most common synthetic route to this compound involves the hydrosilylation of an α,β-unsaturated ester such as ethyl acrylate or ethyl 3-bromopropionate with triethoxysilane. This reaction adds the triethoxysilyl group across the double bond or replaces a leaving group with the silane moiety.

  • Reaction conditions:
    • Catalyst: Platinum-based catalysts (e.g., Karstedt's catalyst) or other transition metal catalysts.
    • Temperature: Typically 70–80 °C.
    • Solvent: Often performed in inert solvents such as xylene or under solvent-free conditions.
    • Molar ratios: Triethoxysilane to substrate in slight excess (1:1.01–1.05) to ensure complete conversion.
  • Process:
    • Formation of a Schiff base intermediate from allyl amine and acetone (in related aminopropyl silane syntheses) can be analogous to preparation steps for silane intermediates.
    • The Schiff base ketimide intermediate reacts with triethoxysilane under catalytic conditions to form the silane intermediate.
    • Hydrolysis or controlled addition of water leads to the final silane product.
  • Yields: High yields (~96–98%) and purities (~98.8–98.9%) are reported under optimized conditions.

Alkylation of Triethoxysilane Derivatives

Another approach involves nucleophilic substitution or alkylation reactions starting from triethoxysilylpropanoic acid derivatives or haloalkyl silanes.

  • For example, ethyl 3-bromopropanoate can be reacted with triethoxysilane or its derivatives under base catalysis to substitute the bromide with triethoxysilyl groups.
  • The reaction may proceed via an intramolecular substitution mechanism involving a bromide leaving group and formation of an alkoxide intermediate.
  • Reaction conditions typically involve alkaline media and controlled temperature to favor substitution over elimination.

Catalytic Reduction and Functional Group Transformations

  • In some synthetic schemes for related silane compounds, catalytic hydrogenation or reduction steps are used to convert nitrile or other functional groups to amines or esters before silane introduction.
  • These steps may be part of a multi-step synthesis where the triethoxysilyl group is introduced after functional group transformations.

Detailed Reaction Parameters and Yields

Step Conditions Yield (%) Notes
Schiff base formation Acetone + allyl amine, 50–55 °C, 5–6 hours Water absorbing agent used; acetone distilled off after reaction
Hydrosilylation Triethoxysilane + Schiff base ketimide, 70–75 °C, 4 hours, Karstedt catalyst 96–98 Triethoxysilane added dropwise; distillation under reduced pressure to isolate intermediate
Hydrolysis and purification Deionized water addition, 60–70 °C, 2 hours Controlled hydrolysis to obtain silane product; acetone distilled off
Final product isolation Cooling, filtration, drying Product purity by GC ~98.8–98.9%; yield about 96–98%

(Source: Adapted from patent synthesis methods for triethoxysilane derivatives)

Research Findings and Analytical Characterization

  • The synthesized this compound is characterized by spectroscopic methods:
  • Photochemical studies on related acylsilanes indicate stability and possible rearrangements under UV irradiation, but this compound is generally stable under synthetic conditions.

Summary of Preparation Methodology

  • The preparation of this compound predominantly involves hydrosilylation of ethyl acrylate or related unsaturated esters with triethoxysilane catalyzed by platinum complexes.
  • Reaction control is critical to achieve high purity and yield, involving controlled addition of reagents, temperature management, and removal of by-products such as acetone.
  • Alternative methods include nucleophilic substitution on haloalkyl silanes and multi-step syntheses involving catalytic reductions.
  • The synthetic protocols are scalable and have been optimized for industrial applications, as evidenced by patent literature.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2-carbethoxyethyl)triethoxysilane, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves silane modification via nucleophilic substitution or hydrosilylation. For example, triethoxysilane derivatives are often synthesized using catalysts like FeCl₃ in solvents such as petroleum ether, with surfactants (e.g., sodium dodecylsulfate) to stabilize intermediates . Reaction temperature (70–80°C) and catalyst loading (e.g., 0.5 ppm Pt in hydrosilylation) are critical for maximizing yields. Monitoring via GC analysis helps track reaction progress and byproduct formation .

Q. How can researchers characterize the structural and thermal properties of this compound?

  • Methodological Answer :

  • Structural Analysis : Use XRD and FT-IR to confirm molecular symmetry and functional groups (e.g., Si-O and ester linkages). For example, octahydridosilsesquioxane’s C3i symmetry was validated via XRD .
  • Thermal Stability : Simultaneous TG-DSC analysis under nitrogen/air flow (heating rate: 10°C/min) reveals decomposition temperatures and exothermic/endothermic events. Functionalized silanes like APTES show distinct mass loss profiles at 200–300°C due to organic moiety degradation .

Q. What are the primary applications of this compound in materials science?

  • Methodological Answer : It is widely used as a crosslinker or surface modifier. For instance:

  • Adhesives : Grafting vinyl triethoxysilane onto poly-α-olefin enhances thermal stability and solvent resistance in hot-melt adhesives .
  • Nanoporous Materials : Functionalization with silanes improves adsorption/catalytic properties in zeolites or MOFs .

Advanced Research Questions

Q. How can catalytic efficiency in hydrosilylation reactions involving this compound be optimized?

  • Methodological Answer :

  • Catalyst Selection : Platinum complexes (e.g., Karstedt’s catalyst) at 0.5–1 ppm concentrations enable >85% conversion. Compare exotherm profiles to avoid side reactions (e.g., isomerization) .

  • Reaction Conditions : Maintain temperatures <80°C and add silane gradually (e.g., over 45 minutes) to control reactivity. Post-reaction GC analysis (e.g., 88.8% product purity achieved ) validates efficiency.

    Table 1 : Hydrosilylation Optimization Parameters

    ParameterOptimal RangeImpact on Yield
    Catalyst Loading0.5–1 ppm Pt↑ Conversion
    Temperature70–80°C↓ Isomerization
    Silane Addition Rate45–60 minutes↑ Selectivity

Q. How should researchers address contradictions in thermal stability data across studies?

  • Methodological Answer : Discrepancies often arise from differing functionalization or measurement protocols. For example:

  • Sample Preparation : Moisture content during silane hydrolysis can alter TG-DSC profiles. Dry samples under vacuum (24 hours) before analysis .
  • Instrument Calibration : Cross-validate results using multiple techniques (e.g., TG-DSC vs. TGA-FTIR) to isolate decomposition pathways .

Q. What strategies improve the interfacial adhesion of silane-functionalized materials?

  • Methodological Answer :

  • Surface Pretreatment : Hydrolyze silanes (e.g., APTES) to form reactive silanol groups. For graphene films, APTES hydrolysis creates silane bonds that double thermal conductivity .
  • Curing Conditions : Post-treatment at 120°C for 1–2 hours enhances crosslinking density, critical for adhesive strength .

Data Contradiction Analysis

Q. Why do catalytic hydrosilylation studies report varying product distributions under similar conditions?

  • Methodological Answer : Competing pathways (e.g., β-hydride elimination vs. direct addition) depend on substrate steric effects. For example:

  • Substrate Structure : Allyl glycidyl ether yields 51.8% product at 90 minutes, while 1-octene achieves 88.8% due to reduced steric hindrance .
  • Byproduct Formation : Isomerization byproducts (e.g., 1-octene isomers) are minimized by lowering reaction temperatures (<70°C) .

Experimental Design Tables

Table 2 : Synthesis Routes Comparison

MethodCatalystSolventYield (%)Reference
HydrosilylationPt/CODToluene88.8
Silane HydrolysisFeCl₃Petroleum Ether75–85
Grafting ModificationNoneMelt Phase>90

Table 3 : Thermal Stability Data

MaterialDecomposition Temp. (°C)TechniqueReference
APTES-Functionalized200–300TG-DSC
Silane-Adhesive180–250TGA

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